molecular formula C10H10ClF3N4O2 B2564507 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide CAS No. 303148-39-2

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide

Cat. No.: B2564507
CAS No.: 303148-39-2
M. Wt: 310.66
InChI Key: MFSHQHMDXZVCSN-UHFFFAOYSA-N
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Description

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide is a significant compound in the field of chemistry, known for its unique structure and a wide range of applications. This compound, owing to its specific functional groups and structural attributes, has garnered interest for its potential in various scientific and industrial sectors.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide typically involves the nucleophilic substitution reaction of 3-chloro-5-(trifluoromethyl)-2-pyridineamine with N-[(methoxyimino)methyl]acetyl chloride. This reaction is carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic attack.

  • Industrial Production Methods: Industrial production of this compound often utilizes a scalable approach. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion. Post-reaction, the mixture is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

  • Types of Reactions: The compound undergoes various reactions such as:

    • Oxidation: Transformation involving an increase in the oxidation state.

    • Reduction: Involving a decrease in the oxidation state, usually with reducing agents like lithium aluminum hydride.

    • Substitution: Primarily nucleophilic substitution due to the presence of reactive functional groups.

  • Common Reagents and Conditions: Reagents commonly used include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like triethylamine.

  • Major Products: The major products depend on the type of reaction:

    • Oxidation typically leads to the formation of compounds with higher oxidation states.

    • Reduction yields products with lower oxidation states, often converting nitro groups to amines.

    • Substitution results in the replacement of functional groups while retaining the core structure.

Scientific Research Applications

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide is used extensively in:

  • Chemistry: As a precursor for synthesizing more complex molecules.

  • Biology: Investigating its interaction with various enzymes and biological pathways.

  • Industry: Employed in manufacturing processes for creating specialized materials and chemicals.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, disrupting normal function. Its structure allows it to interact with proteins and enzymes, influencing pathways such as signal transduction and metabolic processes. The trifluoromethyl and pyridinyl groups play crucial roles in these interactions, providing unique binding affinities and reactivity.

Comparison with Similar Compounds

Compared to other compounds, such as 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-(hydroxyimino)methyl]acetamide, this compound stands out due to its methoxyimino group, which offers different reactivity and biological activity. Similar compounds include:

  • 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-(hydroxyimino)methyl]acetamide

  • 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-(formyl)methyl]acetamide

By understanding the detailed characteristics and applications of 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide, researchers and industry professionals can leverage its properties for a multitude of innovative solutions.

Properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-[(E)-methoxyiminomethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N4O2/c1-20-18-5-17-8(19)4-16-9-7(11)2-6(3-15-9)10(12,13)14/h2-3,5H,4H2,1H3,(H,15,16)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSHQHMDXZVCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/NC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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